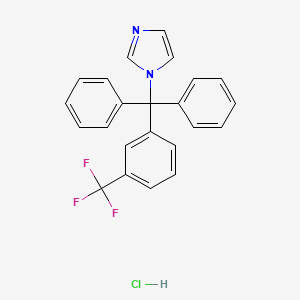

1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride

CAS No.: 200933-15-9

Cat. No.: VC20163958

Molecular Formula: C23H18ClF3N2

Molecular Weight: 414.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 200933-15-9 |

|---|---|

| Molecular Formula | C23H18ClF3N2 |

| Molecular Weight | 414.8 g/mol |

| IUPAC Name | 1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]imidazole;hydrochloride |

| Standard InChI | InChI=1S/C23H17F3N2.ClH/c24-23(25,26)21-13-7-12-20(16-21)22(28-15-14-27-17-28,18-8-3-1-4-9-18)19-10-5-2-6-11-19;/h1-17H;1H |

| Standard InChI Key | DNQJQJGCVRZCJI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)C(F)(F)F)N4C=CN=C4.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s structure comprises an imidazole ring linked to a trityl group (triphenylmethyl) bearing a trifluoromethyl (-CF₃) substituent at the 3-position of one phenyl ring. Key properties include:

Spectroscopic Data

-

¹H NMR: Signals for aromatic protons (δ 7.2–7.8 ppm), imidazole protons (δ 6.8–7.1 ppm), and CF₃ group (no direct proton signal) .

-

¹³C NMR: CF₃ carbon resonates at ~120 ppm (quartet, J = 288 Hz).

-

IR: Stretching vibrations for C-F (1120–1250 cm⁻¹) and imidazole N-H (3400 cm⁻¹) .

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or tritylation reactions:

-

Tritylation of Imidazole:

-

Phosphorus Trichloride-Mediated Coupling:

Key Reaction Conditions

| Parameter | Optimal Value | Yield | Source |

|---|---|---|---|

| Temperature | 40–100°C | 69–90% | |

| Solvent | Chloroform, toluene | - | |

| Catalyst | Triethylamine | - |

Physicochemical Properties

Stability and Reactivity

-

Hydrolytic Sensitivity: Stable in anhydrous conditions but hydrolyzes slowly in aqueous acidic media.

-

Reactivity: Participates in imidazole-specific reactions (e.g., alkylation, metal coordination).

Lipophilicity and Solubility

-

LogP: Estimated at 3.51 (high lipophilicity due to CF₃ and trityl groups).

-

Aqueous Solubility: <0.1 mg/mL, necessitating formulation with solubilizing agents .

Biological Activity and Applications

Pharmacological Relevance

-

Enzyme Inhibition: Tritylimidazoles inhibit insulin-degrading enzyme (IDE) with IC₅₀ values <1 µM, suggesting potential in diabetes and Alzheimer’s research .

-

Cytotoxicity: Analogues with CF₃ groups show selective toxicity against cancer cell lines (e.g., HeLa) .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume